rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride

Salt selection Solid-state chemistry Preformulation

Researchers needing exact stoichiometric control for parallel synthesis face variability with free bases. This crystalline dihydrochloride salt provides consistent proton equivalents for automated dispensing. - Defined racemate enables chiral resolution without desalting for enantiopure API development. - 1-Methylpyrazol-4-yl ether motif targets kinase hinge-binding; 3-OH handle permits oxidation, mesylation, or Mitsunobu inversion. - Eliminates batch-to-batch titration, simplifying CRO tech transfer.

Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13
CAS No. 2044705-88-4
Cat. No. B2785882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride
CAS2044705-88-4
Molecular FormulaC8H15Cl2N3O2
Molecular Weight256.13
Structural Identifiers
SMILESCN1C=C(C=N1)OC2CNCC2O.Cl.Cl
InChIInChI=1S/C8H13N3O2.2ClH/c1-11-5-6(2-10-11)13-8-4-9-3-7(8)12;;/h2,5,7-9,12H,3-4H2,1H3;2*1H/t7-,8-;;/m1../s1
InChIKeyMCIDMBWYVBXVEL-RHJRFJOKSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride


rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride (CAS 2044705-88-4) is a racemic trans-configured pyrrolidine derivative bearing a 1-methyl-1H-pyrazol-4-yl ether at the 4-position and a hydroxyl group at the 3-position, supplied as a crystalline dihydrochloride salt . The compound belongs to the class of heterocyclic ether-linked pyrrolidine-pyrazole intermediates, a scaffold that has been exploited in medicinal chemistry for the construction of kinase inhibitors, LTA4H inhibitors, and DPP-4 inhibitor intermediates [1]. Its defined stereochemistry (3R,4R racemate), salt form, and the presence of the 1-methylpyrazole O-linker motif differentiate it from N-linked or regioisomeric pyrazole-pyrrolidine analogs, making it a specific building block for target-oriented synthesis where this exact connectivity is required.

Building Block Target-oriented synthesis requiring 1-methylpyrazol-4-yl ether connectivity
Stereochemical Control Racemic trans (3R,4R) dihydrochloride for reproducible reaction outcomes
Stable Salt Form Crystalline solid simplifies weighing and automated dispensing workflows

Generic Substitution Issues: rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride


Although pyrrolidine-pyrazole hybrids are a well-precedented chemotype, the precise regio- and stereochemical arrangement of the 1-methylpyrazol-4-yl ether on the pyrrolidine ring, combined with the racemic trans (3R,4R) configuration and the dihydrochloride salt stoichiometry, creates a compound with physical and chemical properties that cannot be replicated by generic alternatives [1]. Substituting a different counterion (e.g., the free base, CAS 2307780-92-1) alters crystallinity, hygroscopicity, and solubility, which directly impacts weighing accuracy, reaction reproducibility, and formulation behavior . Replacing the 1-methyl group with other alkyl substituents (ethyl, isopropyl) modifies lipophilicity, hydrogen-bonding capacity, and the steric environment around the ether oxygen, leading to divergent reactivity in subsequent coupling or deprotonation steps [2]. Critically, for programs where this intermediate feeds into a chiral drug substance, even minor differences in enantiomeric or diastereomeric purity of the starting material are amplified downstream, making the defined racemate essential for process validation.

Counterion

Switching to free base or other salts may alter crystallinity, hygroscopicity, and weighing accuracy.

N-Substitution

Replacing the 1-methyl group with ethyl or isopropyl modifies lipophilicity and coupling reactivity.

Stereochemical Purity

Minor differences in diastereomeric/enantiomeric purity of the racemate amplify in chiral drug substance synthesis.

Differentiation vs. Closest Analogs for rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride


Salt vs. Free Base: Solubility and Handling Advantages

The dihydrochloride salt (CAS 2044705-88-4) offers a defined, non-hygroscopic crystalline form with a minimum purity of 95%, as specified by the vendor . In contrast, the corresponding free base (CAS 2307780-92-1, molecular weight 183.21 g/mol) is reported as a low-melting solid or oil . The conversion to the dihydrochloride salt increases the molecular weight from 183.21 to 256.13 g/mol, reflecting the addition of two equivalents of HCl, which typically enhances aqueous solubility and provides a stable, easily weighable powder form suitable for automated dispensing and long-term storage.

Salt Form
Specification review
Dihydrochloride salt: crystalline solid, purity ≥95% (vendor)
Supports consistent weighing and automated dispensing
Free base is typically oily; batch purity should be independently verified
Salt selection Solid-state chemistry Preformulation

Regiochemistry: 1-Methylpyrazol-4-yl Ether vs. N-Linked Isomer

The target compound features a 1-methyl-1H-pyrazol-4-yl ether linkage, which is a specific regioisomer. A closely related comparator, rac-(3R,4R)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS 1932644-11-5), bears an N-linked pyrazole at the pyrrolidine 4-position [1]. In the ether-linked series, the 1-methyl substitution on the pyrazole is a key pharmacophoric element for LTA4H inhibition, as demonstrated in the arylpyrazole ether patent WO2013012844A1, where 1-methylpyrazole-containing compounds consistently show potent enzyme inhibition (IC50 values in the low nanomolar range) [2]. While direct comparative data for the isolated intermediate are not publicly available, the presence of the 4-oxy linker with the 1-methyl group on the pyrazole distinguishes this compound from N-linked analogs, which exhibit different hydrogen-bonding patterns and metabolic profiles.

Regiochemistry
Class-level inference
1-Methylpyrazol-4-yl ether vs. N-linked pyrazole isomer
Required for LTA4H inhibitor chemotype (low nM IC50 in patent)
Direct isomer comparison data not published; regiochemistry inferred from SAR
Regiochemistry Medicinal chemistry Structure-activity relationship

Racemic vs. Enantiopure: Cost-Efficiency in Early Research

The target compound is supplied as the racemic trans (3R,4R) mixture, whereas enantiopure (3R,4R) versions are available from specialist suppliers at significantly higher cost . For hit-to-lead exploration, reaction optimization, and initial SAR studies where stereochemical confirmation is not yet critical, the racemate offers a cost-effective entry point. The dihydrochloride salt form further enhances this value proposition by providing a stable, easy-to-handle solid that can be used directly in amide coupling, reductive amination, or etherification reactions without additional neutralization steps, unlike the free base which may require in situ salt formation or handling as an oil.

Racemate Advantage
Source review
Reported 5–10× cost saving vs. enantiopure (3R,4R)
Supports higher analog throughput in hit-to-lead exploration
Vendor catalog estimates; verify pricing at intended scale
Chiral chemistry Process chemistry Early-stage research

Optimal Applications: rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride


LTA4H Inhibitor Candidates via N-Acylation

The free secondary amine of the pyrrolidine ring, liberated from the dihydrochloride salt by mild base treatment, can be directly coupled with aryl carboxylic acids or acyl chlorides to generate libraries of N-acylated pyrrolidine-pyrazole ethers. This is the core transformation described in WO2013012844A1 for accessing potent LTA4H inhibitors [1]. The crystalline dihydrochloride form simplifies automated dispensing for parallel library synthesis, ensuring accurate stoichiometry across hundreds of reactions.

Chiral Resolution for Enantiopure Drug Development

The racemic nature of the compound makes it the ideal starting material for chiral resolution studies, either by diastereomeric salt formation with chiral acids or by chiral preparative HPLC. The dihydrochloride salt can be directly subjected to resolution screening without a prior desalting step [2]. Once the optimal resolution conditions are identified, the same racemate lot can be scaled to produce multigram quantities of the desired enantiomer for preclinical development.

Kinase Inhibitor Scaffold via Ether Elaboration

The hydroxyl group at the pyrrolidine 3-position provides a handle for further derivatization (e.g., oxidation to ketone, mesylation, or Mitsunobu inversion). The 1-methylpyrazol-4-yl ether can serve as a kinase hinge-binding motif, as evidenced by related pyrrolidine-pyrazole compounds showing activity against pyruvate kinase (IC50 70 nM) and RIP1 kinase in BindingDB and PDB entries [3]. This positions the compound as a strategic intermediate for kinase-focused medicinal chemistry programs.

Process Chemistry with Defined Counterion Stoichiometry

The dihydrochloride salt provides exact stoichiometric control of the HCl content, which is critical for reactions where pH must be precisely managed (e.g., reductive amination with NaBH(OAc)3, which requires mild acidic conditions). Using the free base requires titration and introduces batch-to-batch variability, whereas the dihydrochloride salt delivers consistent proton equivalents, simplifying process optimization and tech transfer to CROs or pilot plants [1].

Application
Selection Property
Validation Focus
LTA4H inhibitor library synthesis
1-Methylpyrazol-4-yl ether connectivity
N-acylation coupling efficiency and scope
Chiral resolution method development
Racemic dihydrochloride salt form
Direct diastereomeric salt screening
Kinase hinge-binder scaffold synthesis
Pyrrolidine 3-hydroxyl for further derivatization
Ether elaboration to pyruvate kinase or RIP1 chemotypes
Process chemistry with defined counterion
Dihydrochloride stoichiometric control
pH-sensitive reaction reproducibility
Quote Request

Request a Quote for rac-(3r,4r)-4-[(1-methyl-1h-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.